2-(3,4-dichloroanilino)-6-methyl-1H-pyrimidin-4-one
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Overview
Description
2-(3,4-Dichloroanilino)-6-methyl-1H-pyrimidin-4-one is a chemical compound that belongs to the class of pyrimidinones It is characterized by the presence of a dichloroaniline group attached to a pyrimidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dichloroanilino)-6-methyl-1H-pyrimidin-4-one typically involves the reaction of 3,4-dichloroaniline with a pyrimidinone precursor. One common method is the condensation of 3,4-dichloroaniline with 6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine under acidic or basic conditions. The reaction is usually carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and advanced purification techniques, such as recrystallization or chromatography, may be employed to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dichloroanilino)-6-methyl-1H-pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The dichloroaniline group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines. Substitution reactions can lead to a variety of substituted pyrimidinone derivatives.
Scientific Research Applications
2-(3,4-Dichloroanilino)-6-methyl-1H-pyrimidin-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of dyes and other chemicals.
Mechanism of Action
The mechanism of action of 2-(3,4-dichloroanilino)-6-methyl-1H-pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in critical biological processes. For example, it may inhibit the activity of certain kinases or proteases, leading to the modulation of cellular signaling pathways. The exact mechanism of action depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3,4-Dichloroaniline: A precursor to various herbicides and dyes.
2,4-Dichloroaniline: Used in the synthesis of pesticides and pharmaceuticals.
2,5-Dichloroaniline: An intermediate in the production of dyes and pigments.
2,6-Dichloroaniline: Used in the manufacture of agrochemicals and pharmaceuticals.
Uniqueness
2-(3,4-Dichloroanilino)-6-methyl-1H-pyrimidin-4-one is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of both the dichloroaniline and pyrimidinone moieties allows for a wide range of chemical modifications and potential applications. Its unique combination of functional groups makes it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
2-(3,4-dichloroanilino)-6-methyl-1H-pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2N3O/c1-6-4-10(17)16-11(14-6)15-7-2-3-8(12)9(13)5-7/h2-5H,1H3,(H2,14,15,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAZXTCRQZBULPE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N=C(N1)NC2=CC(=C(C=C2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)N=C(N1)NC2=CC(=C(C=C2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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